(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid is a chiral, non-proteinogenic amino acid specifically designed as a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. As an analog of L-arginine, the native substrate, its utility is rooted in its ability to compete for the active site of nNOS, an enzyme critically involved in neuronal signaling and implicated in various neuropathologies. Its specific stereochemistry and the presence of a terminal 4-methoxyphenyl group are defining structural features that dictate its high affinity and isoform selectivity, making it a precise tool for neuropharmacological research. [1]
Procuring a generic substitute for this compound for use in nNOS-related research is inadvisable due to critical, data-supported structure-activity relationships. The biological target, nNOS, is highly sensitive to the stereochemistry at the alpha-carbon; substitution with the (S)-enantiomer or the cheaper racemic mixture results in a dramatic loss of inhibitory potency, compromising experimental outcomes and reproducibility. [1] Furthermore, replacing the 4-methoxyphenyl moiety with a simpler phenyl group, as found in (R)-2-Amino-5-phenylpentanoic acid, significantly diminishes binding affinity. This demonstrates that both the specific (R)-configuration and the electronic properties of the methoxy substituent are essential for achieving the high-potency, selective nNOS inhibition required for targeted studies. [1]
The inhibitory activity of this class of amino acids against neuronal nitric oxide synthase (nNOS) is critically dependent on the stereochemistry at the alpha-carbon. In direct comparative assays, (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid was found to be a potent inhibitor of rat nNOS with a Ki of 0.18 µM. In contrast, its corresponding (S)-enantiomer is over 1000-fold less active, with a Ki greater than 200 µM, demonstrating a clear and significant stereochemical preference by the enzyme's active site. [1]
| Evidence Dimension | Inhibitory Potency (Ki) vs. rat nNOS |
| Target Compound Data | 0.18 µM |
| Comparator Or Baseline | (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid: >200 µM |
| Quantified Difference | >1111-fold higher potency than the (S)-enantiomer |
| Conditions | In vitro enzyme assay with purified rat neuronal nitric oxide synthase (nNOS). |
This justifies the procurement of the enantiomerically pure (R)-form, as the racemate would be functionally diluted with over 99% inactive material, leading to inaccurate dosing and unreliable results.
The 4-methoxy substituent on the terminal phenyl ring plays a key role in maximizing inhibitory potency. Compared to its direct analog lacking this group, (R)-2-Amino-5-phenylpentanoic acid (Ki = 1.0 µM), the target compound (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid (Ki = 0.18 µM) demonstrates a 5.5-fold increase in binding affinity for rat nNOS. [1] This highlights the importance of the electronic or steric properties conferred by the methoxy group for optimal interaction within the enzyme's active site.
| Evidence Dimension | Inhibitory Potency (Ki) vs. rat nNOS |
| Target Compound Data | 0.18 µM |
| Comparator Or Baseline | (R)-2-Amino-5-phenylpentanoic acid (des-methoxy analog): 1.0 µM |
| Quantified Difference | 5.5-fold higher potency than the des-methoxy analog |
| Conditions | In vitro enzyme assay with purified rat neuronal nitric oxide synthase (nNOS). |
This evidence demonstrates that substituting for a cheaper, simpler phenyl analog is a false economy, as it requires a significantly higher concentration to achieve the same level of enzyme inhibition.
A critical attribute for a chemical probe is selectivity for its intended target over related proteins. (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid shows strong selectivity for the neuronal isoform (nNOS) over both the endothelial (eNOS) and inducible (iNOS) isoforms. With a Ki of 0.18 µM for rat nNOS, it is 161-fold more selective for nNOS than for human iNOS (Ki = 29 µM) and 211-fold more selective than for human eNOS (Ki = 38 µM). [1] This allows for targeted investigation of nNOS function with minimal confounding effects from the other two major NOS isoforms.
| Evidence Dimension | Isoform Selectivity (Ki ratio) |
| Target Compound Data | Ki (rat nNOS) = 0.18 µM |
| Comparator Or Baseline | Ki (human iNOS) = 29 µM; Ki (human eNOS) = 38 µM |
| Quantified Difference | 161-fold selective for nNOS over iNOS; 211-fold selective for nNOS over eNOS |
| Conditions | In vitro enzyme assays with purified NOS isoforms. |
For researchers studying neurological processes, this high selectivity is essential to ensure that observed effects are due to nNOS inhibition, not unintended modulation of cardiovascular (eNOS) or immune (iNOS) functions.
Given its high potency (Ki = 0.18 µM) and significant selectivity over eNOS and iNOS (>160-fold), this compound is the right choice for in vitro and cell-based assays designed to isolate and study the specific role of neuronal nitric oxide synthase in pathways related to neurodegeneration, synaptic plasticity, or neuropathic pain. [1]
As a well-characterized inhibitor with clear dependencies on both its (R)-stereochemistry and its 4-methoxyphenyl group, this compound serves as an ideal reference standard or starting scaffold for medicinal chemistry programs aimed at developing novel, more advanced nNOS inhibitors. [1]
The defined stereocenter and functional handles of this enantiomerically pure amino acid make it a suitable chiral building block for the synthesis of more complex molecules, such as peptidomimetics or affinity-based probes, where the absolute stereochemistry is critical for final target engagement. Its proven high affinity for nNOS provides a validated pharmacophore for incorporation into such designs. [1]